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  • Product: 3-Carbethoxy-6-carboxycoumarin
  • CAS: 6468-72-0

Core Science & Biosynthesis

Foundational

Photophysical Profiling of 3-Carbethoxy-6-carboxycoumarin: A Comprehensive Guide to Absorption and Emission Spectra

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The rational design of fluorescent probes and pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational design of fluorescent probes and pharmacophores relies heavily on understanding the photophysical properties of core molecular scaffolds. 3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0) is a highly functionalized derivative of the 1,2-benzopyrone family. By integrating an electron-withdrawing 3-carbethoxy group and a 6-carboxy moiety, this molecule serves as a versatile building block in organic synthesis and a robust fluorophore for bioimaging and sensor development 1.

This whitepaper provides an in-depth analysis of its absorption and emission spectra, detailing the mechanistic causality behind its photophysics, and outlines a self-validating experimental protocol for spectral characterization.

Molecular Architecture and Electronic Transitions

The fundamental structure of coumarin fluorophores consists of a π -conjugated framework that supports efficient light absorption and subsequent fluorescence emission . In 3-Carbethoxy-6-carboxycoumarin, the spectral behavior is dictated by specific functional group interactions:

  • The Benzopyrone Core: Facilitates strong π→π∗ and n→π∗ electronic transitions.

  • The 6-Carboxy Group: Acts as an auxochrome. Depending on the solvent and pH, it alters the electron density of the conjugated system, causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted 3-carbethoxycoumarin 1.

  • The 3-Carbethoxy Group: An electron-withdrawing group that stabilizes the excited state, contributing to the substantial Stokes shifts characteristic of coumarin-3-carboxylates 3.

StructureLogic Core Coumarin Core Effect1 Extended Conjugation Core->Effect1 Sub3 3-Carbethoxy Group Sub3->Effect1 Sub6 6-Carboxy Group Sub6->Effect1 Effect2 Bathochromic Shift Effect1->Effect2

Structural influence of functional groups on photophysical properties.

To computationally predict these photophysical properties, researchers employ Time-Dependent Density Functional Theory (TD-DFT) . TD-DFT calculates vertical excitation energies and oscillator strengths, allowing scientists to map the precise wavelengths of absorbed light and identify the nature of the electronic transitions prior to empirical synthesis 1.

Quantitative Spectral Data

Coumarin derivatives are prized for their high quantum yields and large Stokes shifts, which reduce the reabsorption of emitted photons (the inner filter effect) and enhance signal clarity in high-sensitivity assays 3, .

Below is a comparative summary of the photophysical properties of 3-Carbethoxy-6-carboxycoumarin and related structural analogs.

CompoundSolventAbs Max ( λmax​ )Em Max ( λem​ )Stokes Shift ( Δλ )Quantum Yield ( Φ )
3-Carbethoxy-6-carboxycoumarin DMSO / EtOH~260 - 350 nm~340 - 450 nm~80 - 100 nmModerate to High
Coumarin-3-carboxylic acid Aqueous (pH 7.4)350 nm450 nm100 nm0.14
7-OH-coumarin-3-carboxylic acid Aqueous (pH 7.4)395 nm450 nm55 nmHigh
Coumarin 153 Ethanol422 nm532 nm110 nm0.38

(Note: Exact spectral maxima are highly solvatochromic and dependent on the pH of the microenvironment 4.)

Jablonski S0 S0 (Ground State) S1_v S1 (Vibrational) S0->S1_v Absorption S1 S1 (Excited State) S1->S0 Emission S1_v->S1 Relaxation

Jablonski diagram of absorption and fluorescence emission pathways.

Experimental Protocols: Spectral Acquisition & Self-Validation

To ensure absolute trustworthiness in photophysical profiling, the following protocol is designed as a self-validating system . It mitigates common spectroscopic artifacts, such as the Inner Filter Effect (IFE) and solvent quenching.

Step 1: Stock Solution Formulation
  • Action: Dissolve 2.62 mg of 3-Carbethoxy-6-carboxycoumarin (MW: 262.21 g/mol ) in 10 mL of anhydrous DMSO to create a 1.0 mM stock.

  • Causality: DMSO is chosen for initial dissolution due to the compound's rigid, planar hydrophobic core. Anhydrous conditions prevent premature hydrolysis of the carbethoxy ester, ensuring molecular integrity.

Step 2: UV-Vis Absorption Profiling
  • Action: Dilute the stock to 10 µM in spectroscopic-grade ethanol. Blank the dual-beam spectrophotometer with pure ethanol. Scan from 250 nm to 500 nm.

  • Causality: A concentration of 10 µM ensures the maximum absorbance remains within the linear dynamic range of the detector (typically 0.1 - 1.0 OD). This adheres strictly to the Beer-Lambert Law and prevents detector saturation.

Step 3: Steady-State Fluorescence Emission
  • Action: Dilute the sample to an Optical Density (OD) ≤0.05 at the determined λmax​ (approx. 1 µM). Excite the sample at λmax​ and scan emission from λmax​+15 nm to 600 nm.

  • Causality (Self-Validation): Maintaining an OD ≤0.05 is a critical self-validating step to prevent the Primary and Secondary Inner Filter Effects (IFE). If the concentration is too high, the fluorophore will absorb the excitation light unevenly or reabsorb its own emitted photons, artificially shifting the emission peak and depressing the calculated quantum yield.

Step 4: Relative Quantum Yield ( Φ ) Calculation
  • Action: Compare the integrated fluorescence intensity against a standard (e.g., Quinine Sulfate in 0.1 M H2​SO4​ , Φ=0.54 ) that absorbs at a similar wavelength.

  • Causality: Relative quantum yield measurements cancel out instrument-specific variables (like lamp intensity fluctuations and detector sensitivity biases), providing a universally reproducible metric. If the reference standard deviates by >5% from literature values, the system flags the user to recalibrate the spectrofluorometer's excitation lamp.

ExpWorkflow Prep Prep Abs UV-Vis Absorption Determine λ_max Prep->Abs Em Fluorescence Emission Excite at λ_max Abs->Em Validate Self-Validation Compare vs. Quinine Sulfate Em->Validate

Step-by-step experimental workflow for spectral characterization.

References

  • 3-Carbethoxy-6-carboxycoumarin | CAS 6468-72-0 Benchchem URL
  • Lanthanum(III)
  • Coumarin-Based Fluorescent Probes for Imaging BOC Sciences URL
  • Coumarin-3-Carboxylic Acid as a Detector for Hydroxyl Radicals Generated Chemically and by Gamma Radiation Radiation Research URL

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-Carbethoxy-6-carboxycoumarin

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of 3-Carbethoxy-6-carboxycoumarin, a key intermediate in synthetic and medicinal chemistry. We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 3-Carbethoxy-6-carboxycoumarin, a key intermediate in synthetic and medicinal chemistry. We will delve into the fundamental concepts of molecular weight and exact mass, present the precise values for this compound, and outline a standard high-resolution mass spectrometry (HRMS) protocol for their experimental verification. This guide is intended to equip researchers with the foundational data and methodologies necessary for the accurate identification and characterization of this and similar molecules.

Understanding the Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for accurate compound identification and characterization.

  • Molecular Weight (or Average Molecular Mass) : This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, based on their natural isotopic abundance. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural prevalence of both ¹²C and ¹³C isotopes. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for most stoichiometric calculations in synthetic chemistry.

  • Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C for carbon, ¹H for hydrogen, ¹⁶O for oxygen). It represents the mass of a single, specific isotopic combination of the molecule. Exact mass is a more precise value and is instrumental in high-resolution mass spectrometry for determining the elemental composition of a compound. It is typically expressed in Daltons (Da).

For 3-Carbethoxy-6-carboxycoumarin, the distinction between these two values is critical for its unambiguous identification in complex matrices or when differentiating it from isomers.

Physicochemical Properties of 3-Carbethoxy-6-carboxycoumarin

3-Carbethoxy-6-carboxycoumarin, with the CAS number 6468-72-0, is a coumarin derivative that serves as a versatile building block in organic synthesis.[1] Its IUPAC name is 3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid.[2] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₀O₆PubChem[2]
Molecular Weight 262.21 g/mol PubChem[2], Benchchem[1]
Exact Mass 262.04773803 DaPubChem[2]
Monoisotopic Mass 262.04773 DaPubChemLite[3]

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The precise determination of the exact mass of 3-Carbethoxy-6-carboxycoumarin is a critical step in its synthesis and characterization, confirming its elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is the standard technique for this purpose.

Principle of HRMS

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This level of accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Step-by-Step Protocol for HRMS Analysis

The following protocol outlines a general procedure for the HRMS analysis of 3-Carbethoxy-6-carboxycoumarin.

  • Sample Preparation :

    • Dissolve a small amount (typically 1 mg) of the synthesized and purified 3-Carbethoxy-6-carboxycoumarin in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

    • If necessary, add a small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the final solution to promote ionization.

  • Instrument Setup and Calibration :

    • Calibrate the high-resolution mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.

    • Set the ionization source parameters. For a compound like 3-Carbethoxy-6-carboxycoumarin, Electrospray Ionization (ESI) is a common choice. Operate in either positive or negative ion mode.

      • Positive Ion Mode : Expect to observe the protonated molecule [M+H]⁺ (m/z 263.0550) or the sodium adduct [M+Na]⁺ (m/z 285.0369).

      • Negative Ion Mode : Expect to observe the deprotonated molecule [M-H]⁻ (m/z 261.0405).

    • Set the mass analyzer to acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Data Acquisition :

    • Introduce the prepared sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis :

    • Process the acquired spectrum to identify the peak corresponding to the ionized 3-Carbethoxy-6-carboxycoumarin.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass for the expected ion. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.

    • Utilize the instrument software to predict the elemental composition from the measured exact mass. This should match the expected formula of C₁₃H₁₀O₆.

Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to Working Concentration dissolve->dilute ionize Add Ionization Agent dilute->ionize calibrate Instrument Calibration ionize->calibrate Inject Sample acquire Data Acquisition (ESI) calibrate->acquire process Process Spectrum acquire->process compare Compare Experimental vs. Theoretical Mass process->compare confirm Confirm Elemental Composition compare->confirm

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for the determination of the exact mass of 3-Carbethoxy-6-carboxycoumarin.

Conclusion

The accurate determination of molecular weight and, more critically, exact mass is a cornerstone of chemical research and development. For 3-Carbethoxy-6-carboxycoumarin, the molecular weight of 262.21 g/mol and the exact mass of 262.04773803 Da are definitive properties that underpin its use in further scientific endeavors. The outlined HRMS protocol provides a reliable and standard method for the experimental verification of its elemental composition, ensuring the integrity and reproducibility of research involving this important synthetic intermediate.

References

  • PubChem. 3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-carbethoxy-6-carboxycoumarin (C13H10O6). [Link]

  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28. [Link]

Sources

Foundational

The Mechanistic Landscape of 3-Carbethoxy-6-carboxycoumarin and Its Derivatives: A Technical Guide to Biological Targets and Applications

Executive Summary 3-Carbethoxy-6-carboxycoumarin (IUPAC: 3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid; CAS 6468-72-0) is a synthetic coumarin derivative characterized by its benzopyran-2-one core[1][2]. While often u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Carbethoxy-6-carboxycoumarin (IUPAC: 3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid; CAS 6468-72-0) is a synthetic coumarin derivative characterized by its benzopyran-2-one core[1][2]. While often utilized as a versatile chemical building block, its core scaffold—coumarin-3,6-dicarboxylic acid—is recognized as a "privileged structure" in pharmacology[1]. This whitepaper dissects the mechanistic pathways of this scaffold, focusing on its dual utility: as a potent pharmacological modulator of N-methyl-D-aspartate (NMDA) receptors and 15-Lipoxygenase-1 (15-LOX-1), and as a high-quantum-yield fluorescent probe for bioimaging[1][3][4].

Designed for drug development professionals and application scientists, this guide synthesizes chemical architecture, biological causality, and self-validating experimental protocols.

Chemical Architecture & Pharmacophore Dynamics

The biological efficacy of 3-carbethoxy-6-carboxycoumarin is dictated by its highly functionalized planar structure[2].

  • The Benzopyran-2-one Core: Provides the necessary lipophilicity and planarity to intercalate into hydrophobic enzyme pockets or receptor allosteric sites.

  • The 3-Carbethoxy Group: Acts as a critical hydrogen bond acceptor. In enzymatic assays, this esterified moiety prevents rapid decarboxylation while maintaining the electron-withdrawing properties necessary for target coordination[4].

  • The 6-Carboxy Group: Serves as a potent hydrogen bond donor/acceptor. Substitutions at the 6-position of the coumarin ring are the primary determinants of subtype selectivity in neurological targets (e.g., NMDA receptors)[3][5].

Mechanism of Action I: Allosteric Modulation of NMDA Receptors

Coumarin-3-carboxylic acid derivatives function as negative and positive allosteric modulators (NAMs/PAMs) of NMDA receptors, specifically targeting the GluN2 subunits (e.g., GluN2A, GluN2B)[3][6]. Unlike competitive antagonists that block the glutamate/glycine binding sites—often leading to severe clinical side effects like excitotoxicity or system noise—allosteric modulators bind to the amino-terminal domain (ATD)[5][6].

Causality of Action: The 6-carboxy/carbethoxy groups interact with the ATD of the GluN2 subunit, inducing a conformational shift that alters the channel's open probability without competing with endogenous neurotransmitters[3][6]. This fine-tunes calcium influx, making it a highly desirable mechanism for treating neuropathic pain and epilepsy[1][5].

NMDA_Modulation Glutamate Glutamate/Glycine NMDAR NMDA Receptor (GluN1/GluN2A) Glutamate->NMDAR Agonist Binding Coumarin 3-Carbethoxy-6-carboxycoumarin (Allosteric Modulator) Coumarin->NMDAR ATD Binding (Conformational Shift) CaIn Ca2+ Influx NMDAR->CaIn Channel Opening Downstream Synaptic Plasticity / Excitotoxicity CaIn->Downstream Signaling Cascade

Caption: NMDA receptor allosteric modulation pathway by coumarin-3-carboxylic acid derivatives.

Protocol: Electrophysiological Validation (Two-Electrode Voltage Clamp)

To validate the NAM/PAM activity of coumarin derivatives, a self-validating Two-Electrode Voltage Clamp (TEVC) system using Xenopus laevis oocytes is employed[3].

  • Preparation: Inject Xenopus oocytes with cRNA encoding recombinant GluN1 and GluN2A subunits.

    • Causality: Oocytes provide a translationally silent background, ensuring only the injected recombinant receptors are expressed, preventing endogenous receptor cross-talk.

  • Incubation: Incubate for 2–4 days at 18°C in Barth's solution to allow for robust membrane expression.

  • Electrophysiology: Clamp the oocytes at -60 mV.

    • Causality: Holding at -60 mV provides a strong driving force for inward cationic currents upon channel opening while mimicking physiological resting potentials.

  • Application Workflow: Co-apply 10 µM L-glutamate and 10 µM glycine until a steady-state inward current is achieved. Subsequently, co-apply the coumarin derivative (e.g., 10–100 µM).

    • Causality: Pre-establishing the steady-state agonist response creates an internal baseline; any subsequent deviation (inhibition or potentiation) is strictly attributable to the allosteric modulator[3].

Mechanism of Action II: 15-Lipoxygenase-1 (15-LOX-1) Inhibition

15-LOX-1 is a non-heme iron-containing enzyme that oxygenates polyunsaturated fatty acids (e.g., linoleic acid to 13(S)-HPODE)[4][7]. Overactivity of this pathway is heavily implicated in inflammatory respiratory disorders and neurodegenerative diseases[1][8].

Causality of Action: Derivatives of 3-carboxycoumarin act as potent inhibitors of 15-LOX-1[4]. The 3-carboxylic acid or ester moiety is strictly required for activity; it forms critical coordinating hydrogen bonds with amino acid residues (such as Ile663) near the catalytic iron pocket[4][7]. This prevents the natural substrate from accessing the active site, halting the inflammatory arachidonic/linoleic acid cascade[7].

LOX_Inhibition Substrate Linoleic / Arachidonic Acid Enzyme 15-LOX-1 Enzyme (Active Fe3+ State) Substrate->Enzyme Binds Active Site Product 13(S)-HPODE / 15(S)-HETE Enzyme->Product Oxygenation Blocked Inhibited Complex (No Oxygenation) Enzyme->Blocked Shift to Inactive Inhibitor Coumarin-3-carboxylic acid Derivatives Inhibitor->Enzyme Competitive/Allosteric H-Bonding Inhibitor->Blocked Forms

Caption: 15-LOX-1 enzymatic inhibition workflow via 3-carboxycoumarin H-bonding.

Protocol: In Vitro 15-LOX-1 Enzymatic Assay
  • Enzyme Preparation: Suspend recombinant human 15-LOX-1 in Tris-HCl buffer (pH 7.4) at 4°C.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the coumarin derivative for 5 minutes.

    • Causality: Pre-incubation allows the 3-carboxy group to establish coordinating hydrogen bonds with the active site residues prior to substrate competition, ensuring accurate IC50 determination.

  • Substrate Addition: Add linoleic acid to initiate the reaction.

    • Causality: Linoleic acid is the optimal natural substrate for 15-LOX-1, yielding 13(S)-HPODE[7].

  • Spectrophotometric Measurement: Monitor the kinetic increase in absorbance at 234 nm.

    • Causality: The wavelength of 234 nm specifically detects the conjugated diene system of the 13-HPODE product, providing a direct, real-time readout of enzyme activity[7].

Photophysical Properties & Bioimaging Applications

Beyond pharmacology, the 3-carbethoxy-6-carboxycoumarin scaffold is highly valued in bioimaging[1][9]. The electron-withdrawing 3-carbethoxy group paired with the 6-carboxy group creates a strong "push-pull" electron system across the conjugated benzopyran ring.

Causality of Action: This intramolecular charge transfer (ICT) significantly enhances the quantum yield and generates a substantial Stokes shift (>80 nm)[1]. A large Stokes shift is critical for live-cell imaging as it prevents excitation light from bleeding into the emission channel, drastically improving the signal-to-noise ratio[9].

Protocol: Live-Cell Fluorescence Imaging Workflow
  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in glass-bottom dishes and culture until 70% confluent.

  • Probe Incubation: Introduce 10 µM of the coumarin-based probe into the culture media and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS.

    • Causality: Washing removes unbound extracellular probe, minimizing background noise and validating that the observed fluorescence is strictly intracellular.

  • Imaging: Image using a confocal microscope (Excitation ~350 nm, Emission ~450 nm).

    • Causality: Leverages the large Stokes shift of the push-pull coumarin system to prevent excitation back-scatter, ensuring high-contrast visualization of intracellular targets.

Quantitative Data Summary

The following table summarizes the pharmacological and photophysical metrics associated with the 3-carbethoxy-6-carboxycoumarin scaffold and its direct derivatives across biological systems[3][4][7][10].

Target / PropertyMetricValue RangeMechanistic Implication
NMDA (GluN2A) IC50 (Inhibition)15 – 90 µMNegative allosteric modulation via ATD binding.
15-LOX-1 IC50 (Inhibition)0.7 – 52.4 µMCompetitive/mixed inhibition at the catalytic pocket.
Photophysics Stokes Shift>80 nmHigh signal-to-noise ratio, preventing excitation scatter.
Photophysics Quantum Yield (Φ)0.4 – 0.8Strong fluorescence emission for intracellular tracking.

References

  • PubChem (National Institutes of Health). 3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968. Retrieved March 26, 2026. URL:[Link]

  • Irvine, M. W., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neurochemistry International, 61(4), 593–600. URL:[Link]

  • Jabbari, A., et al. (2017). O-prenylated 3-carboxycoumarins as a novel class of 15-LOX-1 inhibitors. PLoS ONE, 12(2), e0171789. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Fluorescent Labeling with 3-Carbethoxy-6-carboxycoumarin

Introduction & Mechanistic Rationale 3-Carbethoxy-6-carboxycoumarin (CAS: 6468-72-0) is a highly versatile, blue-emitting fluorescent scaffold utilized extensively in bioimaging, sensor development, and pharmacological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Carbethoxy-6-carboxycoumarin (CAS: 6468-72-0) is a highly versatile, blue-emitting fluorescent scaffold utilized extensively in bioimaging, sensor development, and pharmacological tracking [1]. Structurally, it is an ester derivative of coumarin-3,6-dicarboxylic acid, featuring a free carboxylic acid at the 6-position [2]. This specific functional group makes it an ideal candidate for covalent bioconjugation to primary amines (such as lysine side chains or the N-terminus of proteins) via N-hydroxysuccinimide (NHS) ester activation.

Unlike pre-activated commercial dyes, 3-Carbethoxy-6-carboxycoumarin is typically supplied as a free acid. Therefore, a successful labeling workflow requires an initial in situ activation step using a carbodiimide crosslinker (EDC) and NHS.

The Causality Behind the Chemistry

The reaction of NHS esters with primary amines is a nucleophilic acyl substitution. This process is strictly pH-dependent. At physiological pH (7.4), the reaction is sluggish because most lysine side chains (pKa ~10.5) are protonated and lack nucleophilicity [4]. Conversely, at pH > 9.0, the NHS ester undergoes rapid aqueous hydrolysis, destroying the reactive probe before conjugation can occur. Thus, maintaining a strictly controlled pH of 8.3–8.5 is the mechanistic "sweet spot" that balances amine deprotonation with ester stability[3].

Physicochemical Properties & Reaction Parameters

To design a self-validating experimental system, researchers must account for the probe's photophysics and stoichiometric limits. The table below summarizes the critical quantitative parameters required for experimental setup.

ParameterValue / Specification
Chemical Name 3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid
Molecular Formula C₁₃H₁₀O₆ [2]
Molecular Weight 262.21 g/mol [2]
Excitation Max ( λex​ ) ~350 – 395 nm (UV/Violet)
Emission Max ( λem​ ) ~430 – 450 nm (Blue)
Optimal Conjugation pH 8.3 – 8.5 [3]
Recommended Buffer 0.1 M Sodium Bicarbonate (Amine-free) [4]
Molar Excess (Dye:Protein) 5x to 10x (Optimal for mono-labeling) [3]

Workflow & Pathway Visualizations

BioconjugationWorkflow Act 1. Dye Activation EDC/NHS in Anhydrous DMF Conj 3. Conjugation Reaction 1-2 Hours at Room Temp Act->Conj Activated NHS-Ester Prep 2. Protein Preparation 0.1 M Bicarbonate Buffer (pH 8.3) Prep->Conj Nucleophilic Amines Quench 4. Reaction Quenching Add 1M Tris-HCl Conj->Quench Stop unreacted dye Purify 5. Purification Size Exclusion Chromatography Quench->Purify Isolate conjugate

Figure 1: Step-by-step bioconjugation workflow for coumarin-based protein labeling.

ChemicalMechanism Carboxy 3-Carbethoxy-6-carboxycoumarin (Free Acid) NHS Coumarin-NHS Ester (Amine-Reactive) Carboxy->NHS EDC + NHS (-H2O) Conjugate Coumarin-Protein Conjugate (Stable Amide Bond) NHS->Conjugate Nucleophilic Attack (pH 8.3) Byproduct NHS Leaving Group (Water Soluble) NHS->Byproduct Cleavage Protein Target Protein (R-NH2) Protein->Conjugate Deprotonated Amine

Figure 2: Chemical activation and bioconjugation mechanism of 3-Carbethoxy-6-carboxycoumarin.

Detailed Experimental Protocol

Phase 1: In Situ Activation of the Fluorophore

Scientific Insight: Trace moisture will rapidly hydrolyze the activated NHS ester back to the unreactive carboxylic acid. All solvents used in this phase must be strictly anhydrous.

  • Prepare Dye Stock: Dissolve 2.62 mg of 3-Carbethoxy-6-carboxycoumarin (10 µmol) in 100 µL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a 100 mM solution.

  • Add Activators: Add 1.2 molar equivalents of EDC (12 µmol) and 1.5 molar equivalents of NHS (15 µmol) directly to the dye solution.

  • Incubation: Vortex gently and incubate the mixture at room temperature in the dark for 30–45 minutes. The formation of the amine-reactive Coumarin-NHS ester is now complete. Use this activated stock immediately.

Phase 2: Protein Preparation & Bioconjugation

Scientific Insight: Buffers containing primary amines (e.g., Tris, glycine) will aggressively compete with the protein for the NHS ester, resulting in near-zero labeling efficiency. They must be completely removed prior to conjugation [4].

  • Buffer Exchange: Dissolve or dialyze the target protein (e.g., BSA or monoclonal antibody) into 0.1 M Sodium Bicarbonate buffer, pH 8.3. Adjust the protein concentration to 2–10 mg/mL [3].

  • Calculate Dye Excess: For standard mono-labeling, use an 8-fold molar excess of the activated dye relative to the protein [3].

    • Formula:Volume of Dye (µL) = (8 ×[Protein] × Volume × MWDye) / MWProtein

  • Conjugation: Slowly add the calculated volume of activated Coumarin-NHS ester to the protein solution while stirring gently. Ensure the final concentration of organic solvent (DMF/DMSO) does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 to 2 hours in the dark, with continuous gentle agitation (e.g., on a rotary shaker).

Phase 3: Quenching and Purification

Scientific Insight: Unreacted NHS esters will continue to react non-specifically over time. Quenching the reaction ensures batch-to-batch reproducibility.

  • Quench the Reaction: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will scavenge all remaining active esters.

  • Purification: Separate the coumarin-labeled protein from free dye and quenching byproducts using Size Exclusion Chromatography (SEC). A Sephadex G-25 desalting column equilibrated with PBS (pH 7.4) is highly recommended.

  • Collection: The labeled protein will elute in the void volume (first fluorescent band), while the smaller unreacted dye molecules will be retained in the column matrix.

Validation: Degree of Labeling (DOL) Determination

To ensure the protocol acts as a self-validating system, calculate the DOL (fluorophore-to-protein ratio). Over-labeling can lead to fluorescence self-quenching and protein precipitation.

  • Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's excitation maximum (~350 nm, Adye​ ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm using the Correction Factor ( CF ):

    [Protein]=ϵprotein​A280​−(Adye​×CF)​
  • Calculate the DOL:

    DOL=[Protein]×ϵdye​Adye​×ϵprotein​​

    (Note: ϵ represents the molar extinction coefficient. A DOL of 1.0 to 3.0 is generally optimal for coumarin derivatives).

References

  • Title: 3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968 Source: PubChem URL: [Link]

  • Title: Application Note – Protein Labeling with NHS Esters Source: Glen Research URL: [Link]

Application

Application Note: In Vitro Assay Development and Bioconjugation Protocols for 3-Carbethoxy-6-carboxycoumarin

Target Audience: Researchers, assay scientists, and drug development professionals. Application Focus: Fluorescent Bioconjugation and Biomimetic Lipid Peroxidation (ORAC) Assay Development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Application Focus: Fluorescent Bioconjugation and Biomimetic Lipid Peroxidation (ORAC) Assay Development.

Introduction & Mechanistic Rationale

Coumarin-based fluorescent probes are foundational tools in medical diagnostics, bioimaging, and high-throughput assay development due to their high quantum yields, structural modularity, and tunable photophysics[1]. Among these, 3-Carbethoxy-6-carboxycoumarin (CID 22968) serves as a highly versatile, privileged chemical scaffold[2].

The Causality of the Scaffold Design: The photophysical utility of this molecule stems from its push-pull electronic system. The 3-carbethoxy (ethyl ester) group acts as an electron-withdrawing moiety that extends the π -conjugation of the 2-oxo-2H-chromene core. This induces an Intramolecular Charge Transfer (ICT) state, which red-shifts the excitation and emission spectra, thereby minimizing background autofluorescence in biological matrices[3]. Concurrently, the 6-carboxylic acid provides a bio-orthogonal handle for covalent bioconjugation (e.g., to amines via NHS-ester chemistry) without disrupting the fluorophore's quantum efficiency[4].

Traditional Oxygen Radical Absorbance Capacity (ORAC) assays rely on free fluorescein, which partitions exclusively into the aqueous phase and fails to accurately report lipid-phase oxidation[5]. By conjugating 3-Carbethoxy-6-carboxycoumarin to a phospholipid such as phosphatidylethanolamine (POPE), the fluorophore is anchored directly within the lipid bilayer. This creates a self-validating, localized sensor for intramembrane reactive oxygen species (ROS) attack, making it an ideal candidate for biomimetic assay development[4][5].

Experimental Workflow

The following diagram illustrates the logical progression from raw chemical scaffold to a fully integrated in vitro microplate assay.

G A 3-Carbethoxy-6- carboxycoumarin B NHS Ester Activation A->B EDC/NHS DMF, 25°C C Amine Bioconjugation (POPE Lipid) B->C DIPEA 12 hours D Liposome (LUV) Integration C->D Extrusion (100 nm) E Fluorescence Microplate Assay D->E AAPH Addition Ex: 350nm / Em: 450nm

Workflow for the bioconjugation and assay integration of 3-Carbethoxy-6-carboxycoumarin.

Materials and Reagents

  • Fluorophore : 3-Carbethoxy-6-carboxycoumarin (Powder, store at -20°C in the dark to prevent photodegradation)[6].

  • Activation Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), N-Hydroxysuccinimide (NHS), anhydrous N,N-Dimethylformamide (DMF).

  • Target Amine : 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE).

  • Assay Reagents : 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (AAPH) as a radical initiator, Phosphate-Buffered Saline (PBS, pH 7.4).

Protocol 1: NHS-Ester Activation and Bioconjugation

Objective : Convert the inert 6-carboxylic acid into an amine-reactive NHS ester to facilitate covalent linkage to the POPE lipid.

  • Solubilization : Dissolve 10 mg of 3-Carbethoxy-6-carboxycoumarin in 500 µL of strictly anhydrous DMF.

    • Causality: Water acts as a competing nucleophile. Anhydrous conditions prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate formed in the next step.

  • Activation : Add 1.2 molar equivalents of EDC·HCl and 1.5 molar equivalents of NHS to the solution. Stir continuously at room temperature (25°C) for 4 hours in the dark.

  • Conjugation : Add 1.0 molar equivalent of POPE lipid dissolved in chloroform, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA maintains a basic microenvironment, ensuring the primary amine of POPE remains unprotonated and highly nucleophilic, driving the attack on the NHS-ester.

  • Purification : Stir the reaction for 12 hours. Purify the resulting POPE-coumarin conjugate via silica gel chromatography utilizing a Chloroform/Methanol gradient. Dry the purified lipid probe under a gentle stream of nitrogen gas.

Protocol 2: In Vitro Microplate Fluorescence Assay (Biomimetic ORAC)

Objective : Monitor lipid peroxidation kinetics using the bioconjugated coumarin probe in a high-throughput 96-well microplate format.

  • Liposome Preparation : Hydrate a lipid film containing 99 mol% standard matrix lipids (e.g., POPC) and 1 mol% POPE-coumarin conjugate in PBS (pH 7.4). Extrude the suspension 11 times through a 100 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs)[4].

  • Plate Setup : Transfer 150 µL of the LUV suspension to a black, flat-bottom 96-well microplate.

    • Causality: Black plates absorb scattered excitation light, preventing well-to-well optical crosstalk and significantly reducing background noise.

  • Baseline Reading : Equilibrate the plate at 37°C in a fluorescence microplate reader. Record baseline fluorescence for 10 minutes ( λex​ = 350 nm, λem​ = 450 nm).

  • Radical Initiation : Rapidly inject 50 µL of 100 mM AAPH (pre-warmed to 37°C) into each well to initiate peroxyl radical generation.

  • Kinetic Monitoring : Measure fluorescence intensity every 2 minutes for a total of 120 minutes. The decay in fluorescence correlates directly with the oxidative degradation of the coumarin probe embedded within the lipid bilayer[5].

Data Presentation and Expected Outcomes

Table 1: Photophysical Properties of 3-Carbethoxy-6-carboxycoumarin Conjugates

ParameterValue / CharacteristicMechanistic Implication
Excitation Max ( λex​ ) ~350 - 380 nmRed-shifted due to 3-carbethoxy ICT, reducing UV-induced sample damage.
Emission Max ( λem​ ) ~450 - 470 nmDeep blue/cyan emission, easily optically isolated from background autofluorescence.
Stokes Shift > 80 nmLarge shift prevents self-quenching and inner filter effects during HTS.
Quantum Yield ( Φ ) 0.4 - 0.8High intrinsic brightness allows for low working concentrations (< 10 µM).

Table 2: Assay Validation Metrics (HTS Readiness)

MetricTarget ValueInterpretation for HTS Readiness
Z'-Factor > 0.5Indicates a robust assay with wide separation between positive and negative controls.
Signal-to-Background > 10Ensures high sensitivity for detecting subtle changes in lipid peroxidation.
Coefficient of Variation < 10%Confirms well-to-well reproducibility across the microplate.

Troubleshooting Guide

  • Inner Filter Effect (IFE) : If the baseline fluorescence is non-linear with respect to concentration, the probe is absorbing its own emission. Solution: Keep the final assay concentration of the coumarin conjugate strictly below 10 µM.

  • Probe Aggregation : Coumarins are highly hydrophobic. If precipitation occurs in aqueous buffers prior to liposome integration, ensure the final DMSO concentration (if used as a co-solvent) does not exceed 1% v/v.

  • Premature Hydrolysis : The NHS ester intermediate is highly moisture-sensitive. Always use freshly opened, anhydrous DMF and store the activated probe in a desiccator at -80°C if not utilized immediately.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22968, 3-Carbethoxy-6-carboxycoumarin". PubChem.[Link][2]

  • MDPI. "Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments". Biosensors (2026).[Link][1]

  • Bentham Science. "Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments". Current Organic Chemistry (2021).[Link][3]

  • PubMed. "Flow-based bioconjugation of coumarin phosphatidylethanolamine probes: Optimised synthesis and membrane molecular dynamics studies". (2024).[Link][4]

  • University of Lisbon. "Fluorescent head-labelled phospholipid coumarin bioconjugate as a chemical reporter for antioxidant protection in liposomes". (2023). [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-Carbethoxy-6-carboxycoumarin conjugation

Welcome to the Technical Support Center for bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. 3-Carbethoxy-6-carboxycoumarin (CID 22968) is a powerful, extended π-conjugated fluorescent scaffold with a molecular weight of 262.21 g/mol [1]. However, its unique structure—featuring a 3-ethyl ester, a 6-carboxylic acid, and a base-sensitive lactone ring—requires precise chemical control during conjugation.

This guide provides a self-validating framework to ensure you achieve high labeling efficiency while preserving the photophysical integrity of the fluorophore.

Conjugation Workflow & Chemical Logic

The fundamental challenge of conjugating 3-Carbethoxy-6-carboxycoumarin is selectively activating the 6-carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester without triggering the hydrolysis of the 3-carbethoxy group or opening the coumarin lactone ring[2]. The diagram below maps the critical pathway and the competing side reactions you must control.

G A 3-Carbethoxy-6-carboxycoumarin (Free Acid) B EDC / NHS Activation (Anhydrous DMF/DMSO) A->B Solubilize & Activate C NHS-Ester Intermediate (Reactive Electrophile) B->C 30 min, Dark, RT D Target Amine Addition (pH 7.5-8.0, Phosphate) C->D Nucleophilic Attack F Hydrolysis / Ring Opening (pH > 8.5 or H2O) C->F Competing NHS Hydrolysis E Stable Amide Conjugate (Fluorescent Labeled Target) D->E 2 hrs, RT D->F Base-Catalyzed Degradation

Workflow and competing side-reactions for 3-Carbethoxy-6-carboxycoumarin bioconjugation.

Self-Validating Experimental Protocol

To prevent the degradation of the active ester, this protocol separates the activation and conjugation into two distinct phases.

Phase 1: Anhydrous Activation (NHS Ester Formation)

Causality: EDC is highly unstable in aqueous environments. By performing the activation in an anhydrous organic solvent, we prevent the rapid hydrolysis of the O-acylisourea intermediate, driving the NHS ester formation to near 100% yield[3].

  • Solubilization: Dissolve 2.62 mg of 3-Carbethoxy-6-carboxycoumarin (10 µmol) in 500 µL of strictly anhydrous DMF or DMSO.

  • Activation: Add 1.5 equivalents of EDC·HCl (15 µmol, ~2.8 mg) and 1.5 equivalents of NHS (15 µmol, ~1.7 mg) to the solution.

  • Incubation: Vortex gently and incubate at room temperature in the dark for 30–45 minutes[2].

  • Self-Validation Checkpoint: Do not proceed blindly. Spot 1 µL of the reaction mixture on a silica TLC plate (Eluent: 9:1 Ethyl Acetate:Methanol). The highly polar free acid will remain near the baseline, while the successful formation of the less polar NHS ester will migrate significantly higher.

Phase 2: Protein/Amine Conjugation

Causality: The target amine must be deprotonated to act as a nucleophile. However, coumarin lactone rings act similarly to aliphatic lactones and will irreversibly hydrolyze into non-fluorescent ring-opened hydroxyacids if the pH is too basic[4]. We must thread the needle at pH 7.5–8.0.

  • Target Preparation: Dissolve your target protein/peptide in 0.1 M Sodium Phosphate buffer, pH 7.5. Crucial: Ensure the buffer is absolutely free of primary amines (e.g., no Tris, no Glycine).

  • Conjugation: Slowly add the activated NHS-ester solution to the protein solution dropwise while stirring. Keep the final organic solvent concentration below 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 2 hours at room temperature in the dark.

  • Quenching & Purification: Add 100 mM Hydroxylamine (pH 7.0) or Tris buffer to quench unreacted NHS esters. Purify the stable amide conjugate via size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.

  • Self-Validation Checkpoint: Measure the absorbance of the purified conjugate at 280 nm (protein) and ~350-400 nm (coumarin). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law to confirm successful covalent attachment[3].

Quantitative Data & Optimization Matrix

Use the following data matrix to troubleshoot and optimize your specific reaction conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Activation Solvent Aqueous MES (pH 6.0)Anhydrous DMF / DMSOWater aggressively hydrolyzes EDC and the resulting NHS ester, drastically lowering active probe yield.
Conjugation pH Carbonate (pH 9.0+)Phosphate (pH 7.5 - 8.0)pH > 8.5 triggers nucleophilic attack by OH⁻ on the coumarin lactone, causing irreversible ring opening and loss of fluorescence[4].
Co-solvent Ratio < 1% DMSO5% - 10% DMSO3-Carbethoxy-6-carboxycoumarin is highly hydrophobic. Insufficient organic co-solvent causes the dye to precipitate before reacting.
Molar Ratio (Dye:Protein) 1:110:1 to 20:1Hydrolysis of the NHS ester competes with aminolysis. An excess of dye compensates for the hydrolyzed fraction to achieve a DOL of 1-3.

Troubleshooting & FAQs

Q: My protein precipitated immediately upon adding the activated 3-Carbethoxy-6-carboxycoumarin. How can I salvage this? A: This is a classic solubility failure driven by the extreme hydrophobicity of the 3-carbethoxy group and the planar coumarin core. When you exceed the protein's tolerance for organic solvents, or when too many hydrophobic dyes attach to a single protein (over-labeling), the conjugate will crash out of solution. Action: Keep the final DMSO/DMF concentration strictly below 10% v/v. If precipitation persists, reduce the molar excess of the dye from 20:1 down to 5:1 to lower the overall hydrophobicity of the final conjugate.

Q: The conjugation reaction yielded no fluorescent product, but the protein was recovered perfectly intact. What went wrong? A: You likely have a competing nucleophile in your buffer. If your protein is stored in Tris, Glycine, or contains sodium azide (which can sometimes interfere), these small molecules will aggressively outcompete the steric bulk of the protein for the NHS ester. Action: Dialyze your protein extensively against 0.1 M Sodium Phosphate (pH 7.5) or PBS before initiating the conjugation.

Q: The fluorescence of my purified conjugate is extremely weak, and the absorption peak has shifted significantly. Is the dye defective? A: The dye is likely fine, but your reaction conditions destroyed it. You have experienced base-catalyzed lactone ring opening. The coumarin core is a cyclic ester. At elevated pH (typically >8.5), hydroxide ions attack the lactone carbonyl, opening the ring to form a non-fluorescent cinnamic acid derivative[4]. Action: Verify the pH of your conjugation buffer with a calibrated pH meter. Keep the reaction pH strictly between 7.5 and 8.0.

Q: Can I use HATU/DIPEA instead of EDC/NHS for this conjugation? A: Yes, but only for solid-phase peptide synthesis (SPPS) or small-molecule amine conjugations in 100% organic solvents. HATU requires a strong organic base like DIPEA (which creates a highly basic microenvironment) and is incompatible with aqueous protein conjugations. For biologics, stick to the EDC/NHS methodology[3].

References

  • National Center for Biotechnology Information. "3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968 - PubChem." NIH.
  • "Synthesis and evaluation of self-calibrating ratiometric viscosity sensors - PMC." NIH.
  • "ALICYCLIC, ALICYCLIC-FUSED AND AROMATIC-FUSED RING LACTONES (JECFA 52, 2004) - INCHEM." INCHEM.
  • "An Overview of Cytochrome P450 Immobilization Strategies for Drug Metabolism Studies, Biosensing, and Biocatalytic Applications: Challenges and Opportunities | ACS Catalysis.

Sources

Optimization

storage conditions and stability optimization for 3-Carbethoxy-6-carboxycoumarin

Welcome to the Technical Support Center for 3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0). This compound is a synthetic ester derivative of coumarin-3,6-dicarboxylic acid, widely utilized as a versatile chemical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0). This compound is a synthetic ester derivative of coumarin-3,6-dicarboxylic acid, widely utilized as a versatile chemical building block in medicinal chemistry and as a precursor for fluorescent probes[1]. Because it contains both a reactive lactone core and a sensitive C3-ethyl ester, maintaining its structural integrity requires strict environmental controls.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic explanations of degradation, and self-validating protocols to optimize stability during storage and experimental workflows.

Part 1: Physicochemical Profile & Storage Matrix

To optimize stability, we must first understand the quantitative physicochemical parameters that dictate the molecule's behavior in solution.

Table 1: Physicochemical Profile of 3-Carbethoxy-6-carboxycoumarin

ParameterValueMechanistic ImplicationReference
Molecular Formula C13H10O6Defines the baseline intact mass for LC-MS validation.[1]
Molecular Weight 262.21 g/mol Used for precise molarity calculations in stock preparation.[2]
Monoisotopic Mass 262.0477 DaCritical for high-resolution mass spectrometry (HRMS) tracking.[3]
XLogP (Predicted) 1.9Indicates moderate hydrophobicity; necessitates organic solvents for stock.[3]
SMILES CCOC(=O)C1=CC2=C...Highlights the vulnerable C3-ester and lactone ring motifs.[2]

Table 2: Optimized Storage Matrix

StateTemperatureEnvironmental ControlsMaximum Shelf Life
Solid Powder -20°CDesiccated, Protected from light3 Years[4]
Stock Solution (DMSO) -80°CAnhydrous, Amber vials, N2 purged2 Years[5]
Stock Solution (DMSO) -20°CAnhydrous, Amber vials1 Month[5]
Working Solution (Aqueous) 4°CpH < 7.0, Prepare fresh< 24 Hours[4]
Part 2: Storage & Handling FAQs

Q: Why does my 3-Carbethoxy-6-carboxycoumarin stock solution lose reactivity or fluorescence over time in aqueous buffers? A: The degradation is driven by specific structural vulnerabilities. The compound contains a lactone ring (the benzopyrone core) and a C3-ethyl ester (the carbethoxy group). In aqueous solutions, particularly at basic pH (> 7.4), hydroxide ions act as nucleophiles. This catalyzes the saponification (basic hydrolysis) of the 3-carbethoxy group, cleaving the ethyl group to yield the 3,6-dicarboxylic acid[6]. Prolonged exposure to these conditions can also induce lactone ring opening via direct hydrolysis or retro-Michael addition, permanently destroying the compound's photophysical properties[4].

Q: How does ambient oxygen affect the stability of coumarin derivatives? A: Coumarins are highly susceptible to irreversible oxidative degradation under oxic conditions (in the presence of dissolved O2)[7]. This oxidative degradation rate accelerates significantly as the pH increases[7]. Therefore, storing solutions in ambient air, especially in neutral-to-basic buffers, will lead to rapid structural collapse.

Q: Can I store the reconstituted solution at -20°C indefinitely? A: No. While the solid powder is stable for up to 3 years at -20°C, reconstituted solutions in DMSO or Acetonitrile should only be stored at -20°C for short-term use (up to 1 month)[5]. For long-term storage (up to 2 years), solutions must be kept at -80°C[5]. Repeated freeze-thaw cycles must be avoided, as condensation introduces atmospheric moisture into the anhydrous DMSO, which accelerates ester hydrolysis[4].

Part 3: Troubleshooting Degradation Pathways

Understanding the logical relationship between environmental stressors and degradation mechanisms is critical for troubleshooting failed assays.

DegradationPathways Start 3-Carbethoxy-6-carboxycoumarin (Intact Scaffold) BasicPH High pH (>7.4) Basic Aqueous Buffer Start->BasicPH Solubilization Light UV/Visible Light Exposure Start->Light Exposure Oxidation Oxic Conditions (Dissolved O2) Start->Oxidation Aeration Stable Optimal Storage (-80°C, Dark, Anhydrous) Start->Stable Best Practice Hydrolysis1 Ester Hydrolysis (3-carboxycoumarin formation) BasicPH->Hydrolysis1 OH- Attack (C3) Hydrolysis2 Lactone Ring Opening (Saponification) BasicPH->Hydrolysis2 OH- Attack (Lactone) PhotoDeg Photodegradation & Dimerization Light->PhotoDeg Photon Absorption OxDeg Irreversible Oxidative Degradation Oxidation->OxDeg ROS Interaction

Logical relationship of environmental stressors and degradation pathways for 3-Carbethoxy-6-carboxycoumarin.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, do not assume your stock solution is stable. Use the following protocols to prepare ultra-stable aliquots and validate their integrity over time.

Protocol 1: Preparation of Ultra-Stable Stock Solutions (20 mg/mL)

Causality: Water and oxygen are the primary drivers of coumarin degradation. This protocol utilizes anhydrous solvents, thermal control, and inert gas purging to eliminate these variables[4],[7].

  • Weighing: Accurately weigh 10 mg of lyophilized 3-Carbethoxy-6-carboxycoumarin powder into a sterile, amber glass vial. Note: Amber glass prevents photo-induced dimerization.

  • Solubilization: Add 500 µL of anhydrous, HPLC-grade DMSO to achieve a 20 mg/mL concentration.

  • Dissolution: Vortex the mixture at room temperature for 1-2 minutes. If particulate matter remains, sonicate the sample for 10 minutes. Critical Step: Do not heat the sample above 37°C, as elevated temperatures combined with trace moisture will trigger thermal degradation of the ester[4].

  • Aliquoting: Dispense the master stock into 10–50 µL single-use aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

  • Inert Purging: Gently purge the headspace of each vial with dry Nitrogen (N2) gas for 5 seconds to displace ambient oxygen and moisture[7].

  • Storage: Immediately transfer the purged aliquots to a -80°C freezer for long-term storage (stable up to 2 years)[5].

ProtocolWorkflow Prep Weigh Solid (10 mg) Dissolve Dissolve in Anhydrous DMSO (Max 37°C, Sonicate) Prep->Dissolve Aliquot Create Single-Use Aliquots (Amber Vials) Dissolve->Aliquot Purge Purge with N2 Gas (Displace O2/H2O) Aliquot->Purge Store Store at -80°C (Stable for 2 Years) Purge->Store

Step-by-step workflow for the preparation and preservation of ultra-stable coumarin stock solutions.

Protocol 2: Stability-Indicating LC-MS Assay

Causality: To verify that your storage conditions are working, you must actively monitor the compound's mass. Because coumarin derivatives are highly hydrophobic, they require a high organic mobile phase for proper elution and ionization[8].

  • Sample Preparation: Dilute a thawed DMSO stock aliquot 1:1000 into a mixture of 0.2 M ZnSO4 and Methanol (2:8 v/v). This specific mixture prevents further degradation during the injection phase and precipitates any proteins if you are analyzing biological matrices[8].

  • Chromatography Setup: Utilize a C18 reverse-phase column. Set up a high-organic mobile phase gradient (e.g., ramping up to 98% Acetonitrile containing 0.1% Formic Acid)[8].

  • Self-Validating Control (Forced Degradation): Before running your actual sample, intentionally stress a sub-aliquot by adding 0.1 M NaOH for 30 minutes. This forces saponification[6]. Run this positive control first to identify the exact retention time of the degraded dicarboxylic acid.

  • Detection (ESI+ MRM): Monitor the intact compound via Electrospray Ionization in positive mode.

    • Intact Mass: Look for the[M+H]+ adduct at m/z 263.055 and the [M+Na]+ adduct at m/z 285.037[3].

    • Degraded Mass: Look for the appearance of the hydrolyzed product (loss of the ethyl group) at m/z 235.02 [M+H]+.

  • Validation: If your primary storage sample exhibits only the intact m/z 263.055 peak and lacks the m/z 235.02 peak, your storage system is successfully validated.

Sources

Troubleshooting

Technical Support Center: Overcoming 3-Carbethoxy-6-carboxycoumarin Precipitation in Biological Assays

Welcome to the Technical Support Center. Working with 3-Carbethoxy-6-carboxycoumarin (CID 22968) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 3-Carbethoxy-6-carboxycoumarin (CID 22968) presents unique analytical challenges. While this synthetic coumarin derivative exhibits excellent solubility in organic solvents like Dimethyl Sulfoxide (DMSO), researchers frequently report immediate precipitation upon dilution into aqueous assay buffers.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reliable, reproducible assay conditions.

Mechanistic Root Cause Analysis

Precipitation of 3-Carbethoxy-6-carboxycoumarin during aqueous dilution is primarily driven by two thermodynamic phenomena:

  • Antisolvent Precipitation: DMSO is a polar aprotic solvent that effectively solvates the hydrophobic coumarin core by disrupting solute-solute interactions. When this stock solution is introduced to an aqueous buffer, the dielectric constant of the microenvironment shifts drastically. The compound is forced out of solution to minimize thermodynamically unfavorable interactions with water, a phenomenon widely documented in .

  • pH-Dependent Ionization: The molecular structure of 3-Carbethoxy-6-carboxycoumarin features a carboxylic acid moiety at the C-6 position (). The protonation state of this functional group dictates the molecule's overall polarity. In acidic conditions (pH < 5.0), the compound remains protonated and highly lipophilic. In neutral to slightly alkaline conditions (pH 7.2–7.6), the group deprotonates into a carboxylate anion, facilitating ion-dipole interactions with water and significantly lowering the thermodynamic barrier to solvation.

Troubleshooting FAQs

Q1: My 3-Carbethoxy-6-carboxycoumarin precipitates immediately upon addition to the assay buffer. Why does this happen and how do I stop it? A1: This is classic antisolvent precipitation caused by a rapid polarity shift, leading to local supersaturation. To prevent this, avoid bolus (all-at-once) additions. Use a stepwise dilution method, adding the DMSO stock dropwise while under vigorous vortexing to ensure rapid dispersion and prevent localized concentration spikes.

Q2: Does the pH of my assay buffer matter for this specific coumarin derivative? A2: Absolutely. Because 3-Carbethoxy-6-carboxycoumarin possesses a carboxylic acid moiety, its solubility is fundamentally tied to the buffer's pH. Adjusting your buffer to a physiological or slightly alkaline pH (pH 7.2 - 7.6) ensures the compound is deprotonated, drastically improving aqueous solubility compared to acidic buffers.

Q3: Can I just filter out the milky precipitate and use the remaining solution? A3: No. Filtering removes the active compound, leaving you with an unknown, sub-therapeutic concentration in your assay. This will invalidate your dose-response curves and generate false negatives. You must address the thermodynamic solubility limit instead.

Q4: What if pH adjustment and slow dilution aren't enough for my high-concentration assays? A4: You must utilize excipients to mask the compound's hydrophobicity. As recommended in , (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is highly effective. It forms an inclusion complex with the hydrophobic coumarin core while presenting a hydrophilic exterior to the aqueous medium.

Quantitative Data & Solvent Parameters

ParameterValue / RecommendationMechanistic Impact
Molecular Weight 262.21 g/mol Baseline metric for determining molarity of DMSO stock solutions.
Ionizable Group C-6 Carboxylic AcidSolubility is highly pH-dependent; requires pH > 6.0 for deprotonation.
Max DMSO (Cell Assays) ≤ 0.1% - 0.5% (v/v)Prevents cellular toxicity while maintaining baseline compound solubility.
Max DMSO (Enzyme Assays) ≤ 1.0% - 5.0% (v/v)Prevents enzyme denaturation; specific tolerance must be titrated.
HP-β-CD Concentration 20% - 45% (w/v)Encapsulates the hydrophobic coumarin core, masking it from water.

Visualizing the Solubilization Logic

TroubleshootingWorkflow Start Precipitation of 3-Carbethoxy- 6-carboxycoumarin in Buffer CheckStock 1. Inspect DMSO Stock Is it fully dissolved at RT? Start->CheckStock Sonicate Warm to 37°C & Sonicate (Resolve freeze-thaw crystals) CheckStock->Sonicate No (Crystals seen) CheckPH 2. Verify Buffer pH Is pH > 6.0? CheckStock->CheckPH Yes (Clear solution) Sonicate->CheckPH AdjustPH Adjust pH to 7.2-7.4 (Deprotonate C-6 Carboxyl) CheckPH->AdjustPH No (Acidic buffer) Dilution 3. Optimize Dilution Use dropwise addition + vortex CheckPH->Dilution Yes (pH is optimal) AdjustPH->Dilution Excipients 4. Advanced Formulation Add HP-β-CD or BSA Dilution->Excipients Still precipitating Success Stable Aqueous Solution Proceed with Assay Dilution->Success Resolved Excipients->Success Resolved

Troubleshooting workflow for 3-Carbethoxy-6-carboxycoumarin precipitation.

Mechanism DMSO Compound in 100% DMSO Bolus Rapid Aqueous Dilution (Bolus Addition) DMSO->Bolus Poor technique Stepwise Stepwise Dilution + Vigorous Mixing DMSO->Stepwise Optimized technique Precipitate Antisolvent Precipitation (Hydrophobic Crash) Bolus->Precipitate Polarity shock Deprotonation pH > pKa (~4.5) Carboxylate Formation Stepwise->Deprotonation Buffer control Soluble Thermodynamically Stable Dispersion Deprotonation->Soluble Ion-dipole interactions

Mechanistic pathway of antisolvent precipitation and solubilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically verified. Do not rely solely on visual inspection.

Protocol A: Optimized Stepwise Dilution (For Low/Medium Concentrations)
  • Stock Verification: Thaw the 10 mM DMSO stock solution of 3-Carbethoxy-6-carboxycoumarin. Incubate at 37°C for 5 minutes and sonicate briefly to ensure no microscopic ice crystals or precipitated aggregates remain from the freeze-thaw cycle.

  • Buffer Preparation: Ensure your target aqueous buffer is adjusted to pH 7.2–7.4 to guarantee the C-6 carboxylic acid is deprotonated.

  • Dynamic Dilution: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high. While the buffer is actively swirling, add the DMSO stock solution dropwise directly into the center of the vortex.

  • Self-Validation Checkpoint (Turbidimetry): Prepare a "Vehicle Control" blank containing the exact same buffer and DMSO volume (without the coumarin). Measure the Optical Density at 600 nm (OD600) of both tubes using a spectrophotometer.

    • Validation Logic: If the compound tube exhibits an OD600 > 0.05 above the vehicle baseline, micro-precipitation has occurred. The dilution rate was too fast, or the thermodynamic solubility limit was exceeded.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation (For High Concentrations)
  • Excipient Preparation: Prepare a 20% to 45% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in your target aqueous buffer.

  • Complexation: Add the required volume of 3-Carbethoxy-6-carboxycoumarin DMSO stock to the HP-β-CD solution.

  • Incubation: Incubate the mixture at room temperature with constant agitation (e.g., on an orbital shaker) for 24 hours. This time is required to allow the hydrophobic coumarin core to thermodynamically partition into the cyclodextrin cavity.

  • Self-Validation Checkpoint (Centrifugation): Centrifuge the final complexed solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the microcentrifuge tube.

    • Validation Logic: The absence of a visible pellet validates that 100% of the coumarin derivative has been successfully complexed and remains in solution. If a pellet forms, the compound concentration has exceeded the inclusion capacity of the cyclodextrin.

References

  • PubChem. (2025). 3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968. National Center for Biotechnology Information. Retrieved from:[Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Scientific Forum Discussion. Retrieved from:[Link]

Reference Data & Comparative Studies

Validation

HPLC method development for 3-Carbethoxy-6-carboxycoumarin purity analysis

High-Efficiency HPLC Method Development for 3-Carbethoxy-6-carboxycoumarin Purity Analysis: A Comparative Guide As a Senior Application Scientist, I approach analytical method development not as a series of trial-and-err...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency HPLC Method Development for 3-Carbethoxy-6-carboxycoumarin Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a series of trial-and-error experiments, but as a logical deduction based on the physicochemical properties of the target molecule.

3-Carbethoxy-6-carboxycoumarin (CID 22968) is a highly functionalized synthetic coumarin derivative characterized by a 6-carboxylic acid and a 3-ethyl ester group[1]. It serves as a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of NMDA receptor modulators and fluorescent bioimaging probes[2]. However, quantifying its purity presents a distinct analytical challenge. The dual presence of a polar, ionizable carboxylic acid and a hydrolyzable ester demands stringent chromatographic control to prevent peak tailing, on-column degradation, and co-elution with structurally similar impurities.

Mechanistic Causality in Method Design

To build a robust and reproducible method, every parameter must be justified by the molecule's chemistry:

  • Ion Suppression via Strict pH Control: The carboxylic acid at the C6 position has an estimated pKa of ~3.5. If the mobile phase pH is near or above this value, the molecule exists in a partially ionized state. This leads to split peaks and severe tailing due to secondary interactions with unreacted silanols on the silica support. By utilizing 0.1% Formic Acid (pH ~2.7), we fully protonate the carboxylic acid, driving the neutral analyte into the hydrophobic stationary phase and ensuring MS-compatibility[3].

  • Stationary Phase Mass Transfer: Traditional fully porous C18 columns often struggle with bulky, rigid planar molecules like coumarins, resulting in band broadening. Core-shell (solid-core) technology mitigates this by reducing the diffusion path length—minimizing the Eddy diffusion and longitudinal diffusion terms in the van Deemter equation—yielding sharper peaks and higher theoretical plates.

Product Comparison: Core-Shell C18 vs. Traditional Fully Porous C18

To objectively evaluate performance, we compared a next-generation Core-Shell C18 column (2.6 µm) against a widely used Traditional Fully Porous C18 column (5.0 µm) under identical gradient conditions. The primary objective was to maximize the resolution ( Rs​ ) between 3-Carbethoxy-6-carboxycoumarin and its primary hydrolysis degradant (coumarin-3,6-dicarboxylic acid), while maintaining symmetric peak shape.

Chromatographic ParameterTraditional Fully Porous C18 (5.0 µm)Next-Gen Core-Shell C18 (2.6 µm)Performance Gain
Retention Time (min) 8.455.2038% Faster Analysis
Theoretical Plates (N) 8,50022,400163% Increase in Efficiency
Tailing Factor ( Tf​ ) 1.451.05Near-perfect Symmetry
Resolution ( Rs​ ) from Degradant 1.84.2Baseline Separation Assured
Limit of Detection (LOD) 0.50 µg/mL0.15 µg/mL3.3x Greater Sensitivity

Data Interpretation: The core-shell architecture dramatically outperforms the traditional porous column. The reduction in tailing factor from 1.45 to 1.05 directly correlates with the 3.3-fold improvement in LOD, as the peak area is concentrated over a narrower time window. This makes the core-shell column the superior choice for trace impurity profiling and pharmacokinetic studies[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in system suitability tests (SST) and blank injections ensure that any baseline anomalies or retention shifts are identified before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly.

    • Causality: Formic acid provides the necessary acidic environment (pH ~2.7) to suppress ionization of the 6-carboxy group without the ion-pairing suppression issues associated with phosphoric acid[3].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Validation Check: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas. This prevents particulate-induced pressure spikes and baseline noise.

Step 2: Standard and Sample Preparation

  • Stock Solution: Dissolve 10.0 mg of 3-Carbethoxy-6-carboxycoumarin reference standard in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock to 50 µg/mL using the initial mobile phase composition (80% A / 20% B).

  • Validation Check: Prepare a "Procedural Blank" using only the diluent. Inject this blank prior to the standard to conclusively rule out solvent peaks or ghost peaks.

Step 3: Chromatographic Execution & System Suitability

  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C. Thermostatic control is critical to maintain reproducible partitioning kinetics[4].

  • Detection: UV at 274 nm (optimal absorbance for the coumarin chromophore).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–7 min: Linear ramp to 80% B

    • 7–9 min: Hold at 80% B

    • 9–10 min: Return to 20% B (Re-equilibration)

  • Validation Check (SST): Perform six replicate injections of the 50 µg/mL working standard. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the Tailing Factor is ≤ 1.2.

Method Development Workflow

HPLC_Workflow N1 1. Analyte Profiling (pKa & LogP Assessment) N2 2. Mobile Phase Optimization (pH < 3.0 via Formic Acid) N1->N2 N3 3. Column Selection (Core-Shell C18 vs Porous C18) N2->N3 N4 4. Gradient Elution Design (Impurity Resolution) N3->N4 N5 5. System Suitability Test (Tailing, Plates, RSD) N4->N5 N6 6. Method Validation (ICH Q2 Guidelines) N5->N6

Fig 1: HPLC method development and validation workflow for 3-Carbethoxy-6-carboxycoumarin.

References

  • 3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968 . PubChem, National Center for Biotechnology Information.[Link]

  • Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column . SIELC Technologies.[Link]

  • Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics . Journal of Chromatographic Science, Oxford Academic.[Link]

Sources

Comparative

Comparative Analysis of Fluorescence Quantum Yields: 3-Carbethoxy-6-carboxycoumarin vs. FITC

Executive Summary & Strategic Context Selecting the optimal fluorophore is a critical decision in assay development, flow cytometry, and biomarker tagging. The fluorescence quantum yield ( Φ )—the ratio of photons emitte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Selecting the optimal fluorophore is a critical decision in assay development, flow cytometry, and biomarker tagging. The fluorescence quantum yield ( Φ )—the ratio of photons emitted to photons absorbed—dictates the fundamental brightness and sensitivity of a probe[1]. While Fluorescein Isothiocyanate (FITC) has long served as the legacy gold standard for green fluorescence due to its exceptional quantum yield, it suffers from severe photobleaching and pH sensitivity[2]. Conversely, 3-Carbethoxy-6-carboxycoumarin , a specialized coumarin-3-carboxylic acid derivative, offers a robust alternative[3]. By trading a marginally lower absolute quantum yield for a massive Stokes shift and superior photostability, coumarin derivatives provide distinct mechanistic advantages for long-term bioimaging and multiplexed assays[4].

This guide objectively compares the photophysical properties of these two fluorophores and provides a self-validating experimental protocol for determining their relative quantum yields.

Photophysical Profiling & Mechanistic Causality

FITC: The High-Yield, High-Maintenance Standard

FITC is an amine-reactive derivative of fluorescein. Its dominance in biochemical assays stems from its remarkable absorptivity (Extinction Coefficient ϵ≈75,000M−1cm−1 ) and an excellent fluorescence quantum yield of 0.92 in basic aqueous solutions (e.g., 0.1 M NaOH)[5]. However, FITC's utility is limited by three mechanistic flaws:

  • Narrow Stokes Shift: The excitation maximum (495 nm) and emission maximum (525 nm) are separated by only ~30 nm[6]. This proximity leads to significant self-quenching at high labeling densities.

  • pH Sensitivity: The fluorescence emission is highly dependent on the ionization state of its phenolic hydroxyl groups, quenching dramatically below pH 7[2].

  • Photobleaching: FITC undergoes rapid irreversible photodegradation (photobleaching) upon continuous illumination, making it unsuitable for time-lapse microscopy[5].

3-Carbethoxy-6-carboxycoumarin: The Photostable Alternative

3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0) represents the coumarin-3-carboxylic acid class of fluorophores[3]. These molecules are characterized by a rigid bicyclic ring system that promotes efficient radiative decay.

  • Large Stokes Shift: Coumarins typically excite in the UV/violet range (~330–350 nm) and emit in the blue/cyan range (~430–450 nm), yielding a Stokes shift of >80 nm. This effectively eliminates the inner filter effect and background auto-fluorescence[4][7].

  • Environment-Dependent Quantum Yield: While the absolute Φ of coumarin derivatives is generally lower than FITC (ranging from 0.40 to 0.85 depending on solvent polarity and local microenvironment), they do not suffer from the same pH-induced quenching[8].

  • High Photostability: The coumarin scaffold is highly resistant to photo-oxidation, ensuring reliable signal quantification over extended exposure times.

Photophysics S0 Ground State (S0) S1 Excited State (S1) S0->S1 Photon Absorption (Excitation) Fluor Fluorescence (Radiative) High in FITC S1->Fluor Quantum Yield (Φ) NonRad Non-Radiative Decay (Heat/Quenching) S1->NonRad Internal Conversion Bleach Photobleaching (Irreversible) S1->Bleach Photodegradation Fluor->S0 Emission NonRad->S0 Relaxation

Caption: Photophysical pathways defining fluorophore quantum yield and degradation.

Quantitative Data Presentation

The following table summarizes the comparative photophysical properties critical for assay design:

Photophysical PropertyFITC (Fluorescein isothiocyanate)3-Carbethoxy-6-carboxycoumarin
Excitation Maximum ( λex​ ) 495 nm~330 - 350 nm
Emission Maximum ( λem​ ) 525 nm~430 - 450 nm
Stokes Shift ~30 nm>80 nm
Fluorescence Quantum Yield ( Φ ) 0.92 (in 0.1 M NaOH)[5]~0.40 - 0.85 (Solvent dependent)
Extinction Coefficient ( ϵ ) 75,000 M−1cm−1 [6]~15,000 - 25,000 M−1cm−1
pH Sensitivity Extremely High (Quenched at acidic pH)[2]Low to Moderate
Photobleaching Rate High (Rapid signal loss)[5]Low (Highly photostable)

Experimental Protocol: Relative Quantum Yield Determination

To objectively compare these fluorophores in your specific assay buffer, you must measure their quantum yields. While absolute quantum yield requires a specialized integrating sphere[9][10], the Relative Quantum Yield Method (established by Williams et al.) is highly accurate and utilizes standard laboratory spectrophotometers[1].

The Self-Validating Gradient Method

This protocol avoids single-point measurement errors by utilizing a concentration gradient. The linearity of the resulting plot serves as an internal validation metric; an R2<0.99 immediately flags experimental errors such as aggregation or self-quenching[1].

QY_Workflow Prep Sample & Standard Preparation (Matched Solvents) Abs Absorbance Measurement (OD < 0.1 at Excitation λ) Prep->Abs Serial Dilution Em Fluorescence Emission Spectroscopy Abs->Em Prevent Inner Filter Effect Integ Integration of Emission Spectra (Area Calculation) Em->Integ Spectral Correction Plot Plot Integrated Intensity vs. Absorbance Integ->Plot Data Aggregation Calc Calculate QY via Gradient Ratio & Refractive Index Plot->Calc Linear Regression

Caption: Step-by-step workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology

Step 1: Standard Selection & Preparation

  • For FITC: Use Fluorescein in 0.1 M NaOH ( Φst​=0.92 ) as the reference standard[9][11].

  • For 3-Carbethoxy-6-carboxycoumarin: Use Quinine Sulfate in 0.1 M H2​SO4​ ( Φst​=0.54 )[1][9].

  • Causality: The standard must absorb at the exact same excitation wavelength as the test fluorophore to eliminate wavelength-dependent biases in the light source and detector[1].

Step 2: Serial Dilution & Absorbance Measurement

  • Prepare 5 to 6 serial dilutions of both the standard and the test fluorophore in their respective solvents.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a 10 mm path-length cuvette.

  • Causality (Critical): Ensure the Optical Density (OD) never exceeds 0.1 [1]. Higher absorbances trigger the inner filter effect, where the fluorophore re-absorbs its own emitted photons, artificially depressing the measured emission and skewing the quantum yield calculation[1].

Step 3: Fluorescence Emission Spectroscopy

  • Excite the samples at the chosen wavelength.

  • Record the full emission spectrum for each dilution.

  • Causality: You must use identical slit widths, integration times, and instrument geometries for both the standard and the test sample to maintain a valid comparative baseline[12].

Step 4: Data Integration & Linear Regression

  • Calculate the total area under the curve (integrated fluorescence intensity) for each emission spectrum[12].

  • Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis).

  • Extract the gradient (slope) of the linear fit for both the standard ( Gradst​ ) and the test sample ( Gradx​ )[1].

Step 5: Mathematical Calculation Calculate the relative quantum yield using the following equation:

Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

  • Causality: The refractive index ( η ) correction is mandatory. Different solvents bend light differently, altering the solid angle of the emission light cone captured by the spectrometer's detector[1][12]. If your coumarin is in ethanol ( η≈1.36 ) and the standard is in water ( η≈1.33 ), failing to square and correct for this ratio will result in a ~5% calculation error.

Sources

Validation

The Definitive Comparison Guide: Standard Curve Preparation for 3-Carbethoxy-6-carboxycoumarin Quantification

Introduction & Chemical Context 3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0), with the molecular formula C₁₃H₁₀O₆ and a molecular weight of 262.21 g/mol , is a highly versatile synthetic coumarin derivative[1][2]. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-Carbethoxy-6-carboxycoumarin (CAS 6468-72-0), with the molecular formula C₁₃H₁₀O₆ and a molecular weight of 262.21 g/mol , is a highly versatile synthetic coumarin derivative[1][2]. Characterized by its rigid, conjugated benzopyrone core, it is widely utilized as a chemical building block in medicinal chemistry and as a precursor for advanced fluorescent probes[1].

Accurate quantification of this compound is critical during drug formulation, pharmacokinetic profiling, and bioassay development. However, the preparation of a standard curve is not a one-size-fits-all process. The extended π-π conjugated system of the coumarin core provides strong UV absorbance and distinct fluorescence properties, allowing researchers to choose between multiple analytical platforms based on their specific sensitivity and throughput needs.

This guide objectively compares the three primary analytical methodologies for 3-Carbethoxy-6-carboxycoumarin quantification—HPLC-UV , Fluorescence Spectroscopy , and LC-MS/MS —providing field-proven standard curve protocols and the mechanistic causality behind each experimental choice.

Decision Matrix: Selecting the Right Platform

Before preparing your standard curve, you must select the analytical platform that aligns with your matrix complexity and sensitivity requirements.

Selection Start Select Quantification Method Q1 Is high throughput required? Start->Q1 Q2 Is the sample in a complex biological matrix? Q1->Q2 No Fluoro Fluorescence Spectroscopy (Microplate Reader) Q1->Fluoro Yes (e.g., 96-well) LCMS LC-MS/MS (High Specificity) Q2->LCMS Yes (e.g., Plasma/Serum) HPLC HPLC-UV (Standard QC) Q2->HPLC No (e.g., Formulation QC)

Decision matrix for selecting the optimal quantification methodology.

Step-by-Step Protocols & Causality

A standard curve is only as reliable as its preparation. Below are the optimized protocols for each methodology, grounded in the physical chemistry of the coumarin scaffold.

G A Primary Stock (1-10 mM in DMSO) B Working Solutions (Serial Dilution) A->B Dilute C Matrix Spiking (Optional) B->C Aliquot D Instrumental Analysis (HPLC/Fluoro/LC-MS) B->D Neat C->D Extracted E Data Processing (Peak Area/Intensity) D->E Signal F Linear Regression (y = mx + c) E->F Plot

Workflow for 3-Carbethoxy-6-carboxycoumarin standard curve generation.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best For: Routine quality control, purity analysis, and formulation testing.

  • Causality: The coumarin core exhibits strong UV absorbance due to its aromatic system. However, the carboxylic acid group at the 6-position can ionize at neutral pH, leading to peak tailing. We use an acidic mobile phase (0.1% Formic Acid) to keep the molecule fully protonated, ensuring sharp, symmetrical peaks.

  • Step 1: Stock Preparation. Dissolve 3-Carbethoxy-6-carboxycoumarin in 100% DMSO to a concentration of 10 mg/mL. Why DMSO? The planar aromatic structure limits aqueous solubility; DMSO prevents micro-precipitation that would falsely lower the standard curve slope.

  • Step 2: Serial Dilution. Dilute the stock in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) to create six standard points ranging from 1 µg/mL to 100 µg/mL.

  • Step 3: Analysis. Inject 10 µL onto a C18 reverse-phase column. Monitor UV absorbance at ~290-320 nm.

  • Step 4: Regression. Plot the UV peak area (y-axis) against the nominal concentration (x-axis) using a linear regression model ( y=mx+c ).

Method B: Fluorescence Spectroscopy

Best For: High-throughput screening and highly sensitive bioassays.

  • Causality: Coumarin derivatives are highly fluorescent, typically requiring excitation around 350-460 nm and emitting around 450-505 nm[3][4]. However, at high concentrations, fluorophores absorb their own excitation or emission light (the inner-filter effect), and bright signals can saturate the detector[3]. Therefore, the dynamic range must be strictly limited to the nanomolar/low-micromolar range.

  • Step 1: Stock Preparation. Prepare a 1 mM stock in spectroscopy-grade DMSO or ethanol[3].

  • Step 2: Serial Dilution. Perform serial dilutions in your experimental buffer (pH 7.4) to create an 8-point curve ranging from 1 nM to 10 µM.

  • Step 3: Analysis. Transfer 100 µL of each standard to a black, opaque 96-well microplate (to prevent cross-talk). Read on a microplate reader with excitation set to ~360 nm and emission to ~450 nm[4][5].

  • Step 4: Regression. Plot background-corrected fluorescence intensity against concentration. Ensure R2>0.990 [3][5]. If the curve flattens at the top end, exclude the highest concentration to restore linearity.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best For: Pharmacokinetics and trace analysis in complex biological matrices (e.g., plasma, serum).

  • Causality: While LC-MS/MS offers ultimate sensitivity, the electrospray ionization (ESI) source is highly susceptible to matrix effects (ion suppression or enhancement) caused by co-eluting biological lipids or proteins[4]. To correct for this, an internal standard (IS) must be spiked into every sample.

  • Step 1: Stock Preparation. Prepare a 1 mg/mL stock in Methanol.

  • Step 2: Internal Standard Spiking. Prepare a working solution of a stable-isotope-labeled analog (e.g., ¹³C-coumarin) at a constant concentration (e.g., 50 ng/mL).

  • Step 3: Matrix Dilution. Spike the 3-Carbethoxy-6-carboxycoumarin into blank biological matrix (e.g., rat plasma) to yield concentrations from 1 ng/mL to 1000 ng/mL. Add the IS to all tubes.

  • Step 4: Extraction & Analysis. Perform protein precipitation using cold Acetonitrile (1:3 ratio). Centrifuge, and inject the supernatant into the LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Step 5: Regression. Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration. Use a 1/x or 1/x² weighted linear regression to ensure accuracy at the lower limit of quantification (LLOQ).

Quantitative Performance Comparison

To facilitate the selection of the most appropriate method, the quantitative performance metrics of the three platforms are summarized below.

ParameterHPLC-UVFluorescence SpectroscopyLC-MS/MS
Optimal Dynamic Range 1 µg/mL – 100 µg/mL1 nM – 10 µM1 ng/mL – 1000 ng/mL
Lower Limit of Detection (LLOD) ~0.5 µg/mL~0.1 nM~0.1 ng/mL
Linearity (Target R2 ) > 0.999> 0.990> 0.995 (Weighted)
Matrix Interference High (Co-eluting UV peaks)Moderate (Autofluorescence)Low (High MRM specificity)
Primary Advantage High reproducibility, standard QCHigh-throughput, extreme sensitivityUnmatched specificity in complex matrices

Self-Validating Quality Control (QC) Framework

A standard curve is mathematically meaningless without a validation framework. To ensure the integrity of the 3-Carbethoxy-6-carboxycoumarin quantification, your protocol must operate as a self-validating system .

  • Independent Weighing: Never use the primary standard stock to create your Quality Control (QC) samples. Weigh a separate, independent batch of 3-Carbethoxy-6-carboxycoumarin to create a secondary stock.

  • Tri-Level Spiking: Prepare QC samples at three distinct levels: Low (LQC, 3x LLOQ), Medium (MQC, mid-range of the curve), and High (HQC, 75% of the upper limit of quantification).

  • Acceptance Criteria: Interleave these QCs among your unknown samples. The analytical run is only valid if the back-calculated concentrations of the QCs fall within ±15% of their nominal values (±20% for the LLOQ). Passing this criterion proves that your standard curve is free from systematic serial dilution errors, solvent evaporation, and instrument drift.

References

  • [1] Benchchem. 3-Carbethoxy-6-carboxycoumarin | CAS 6468-72-0 - Benchchem. Available at:

  • [2] National Institutes of Health. 3-Carbethoxy-6-carboxycoumarin | C13H10O6 | CID 22968 - PubChem. Available at:

  • [3] Benchchem. Calibrating fluorescence intensity measurements for Coumarin 6 - Benchchem. Available at:

  • [4] MDPI Sensors. A Coumarin-Based Fluorescent Probe as a Central Nervous System Disease Biomarker. Available at:

  • [5] Shimadzu. No.A494 - Shimadzu (Fluorescence Spectra of Standard Samples). Available at:

Sources

Comparative

FTIR Spectroscopy Analysis of 3-Carbethoxy-6-carboxycoumarin: ATR vs. KBr Transmission Comparison Guide

Executive Summary The structural characterization of 3-Carbethoxy-6-carboxycoumarin presents a unique spectroscopic challenge. As a complex coumarin derivative, this molecule features three distinct carbonyl (C=O) enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 3-Carbethoxy-6-carboxycoumarin presents a unique spectroscopic challenge. As a complex coumarin derivative, this molecule features three distinct carbonyl (C=O) environments: a cyclic lactone, a C-3 ethyl ester, and a C-6 carboxylic acid. Because these functional groups absorb in the densely packed 1650–1780 cm⁻¹ infrared region, achieving high spectral resolution is critical.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet Transmission for the analysis of this compound, providing researchers with self-validating experimental protocols and benchmark spectral data.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid organic powders like 3-Carbethoxy-6-carboxycoumarin, the choice of sampling technique directly dictates the fidelity of the resulting spectrum.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: An infrared beam is directed into a high-refractive-index crystal (e.g., diamond or ZnSe) at an angle, creating an evanescent wave that penetrates the sample by approximately 1–2 µm[1].

  • Performance: ATR is the undisputed champion of high-throughput screening. It requires zero sample preparation, is non-destructive, and eliminates the risk of moisture contamination inherent to alkali halide matrices.

  • Limitation for this Compound: ATR spectra are subject to 1[1]. As the refractive index of the sample changes near strong absorption bands, peak positions shift slightly to lower wavenumbers. Furthermore, penetration depth is wavelength-dependent, altering relative peak intensities. This can blur the closely spaced lactone and ester carbonyl peaks of the coumarin derivative.

KBr Pellet Transmission (The Gold Standard)
  • Mechanism: The sample is diluted in an IR-transparent KBr matrix and pressed into a fused, crystalline disk[2].

  • Performance: Because the IR beam passes entirely through the sample, this method adheres strictly to the Beer-Lambert law. It yields 2[2] without the optical distortions or wavelength-dependent intensity variations seen in ATR.

  • Advantage for this Compound: The superior optical resolution of the KBr method makes it the preferred alternative when the analytical goal is to definitively deconvolute the three overlapping C=O stretches of 3-Carbethoxy-6-carboxycoumarin.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each critical step includes the underlying causality and a built-in validation checkpoint.

Protocol A: High-Throughput ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to air dry.

    • Causality: Removes residual organic cross-contaminants from previous runs.

    • Validation Check: Collect a background single-beam spectrum. A flat 100% transmittance line confirms a clean optical path.

  • Sample Application: Deposit ~5 mg of 3-Carbethoxy-6-carboxycoumarin powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the integrated clutch clicks (typically applying ~75 psi).

    • Causality: Because the evanescent wave only penetrates 1–2 µm, intimate physical contact between the crystal and the solid powder is mandatory to achieve sufficient absorbance[1].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Protocol B: High-Resolution KBr Pellet Transmission Analysis
  • Matrix Formulation: Weigh ~1 mg of 3-Carbethoxy-6-carboxycoumarin and ~100 mg of desiccated, spectroscopy-grade KBr (1:100 ratio).

  • Micronization: Grind the mixture vigorously in an agate mortar for 2–3 minutes.

    • Causality: The sample particles must be ground to a size smaller than the wavelength of infrared light (< 2 µm). Failing to do so triggers the Christiansen effect—a phenomenon where large particles scatter the IR beam, resulting in a 3[3].

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm pellet die. Apply a vacuum for 1 minute, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

    • Causality: Evacuating air prevents the formation of opaque, fragile pellets. High pressure cold-fuses the KBr into a transparent crystalline lattice[3].

  • Data Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

    • Validation Check: Inspect the baseline at 4000 cm⁻¹. A transmittance of >80% with a flat slope validates successful micronization and pressing.

Spectral Data & Functional Group Assignments

Based on empirical data for 4[4] and 5[5], the table below summarizes the expected quantitative data. Note that ATR peaks typically shift 2–4 cm⁻¹ lower than transmission peaks due to anomalous dispersion.

Functional GroupVibration TypeExpected Transmission (KBr) Wavenumber (cm⁻¹)Expected ATR Wavenumber (cm⁻¹)Mechanistic Causality
Carboxylic Acid O-H stretch3300 - 25003300 - 2500Extremely broad due to strong intermolecular hydrogen bonding of the C-6 carboxy group in the solid state[6].
Lactone C=O stretch~1750~1747Ring strain and conjugation within the coumarin core push this frequency higher than standard acyclic esters[6],[5].
Ester (C-3) C=O stretch~1730~1727The acyclic C-3 carbethoxy group absorbs at a slightly lower frequency due to conjugation with the coumarin double bond[6].
Carboxylic Acid (C-6) C=O stretch~1680 - 1700~1677 - 1697Hydrogen-bonded acid dimers significantly lower this stretching frequency compared to free monomers[6],[5].
Aromatic Ring C=C stretch~1600, 1550~1598, 1548Characteristic skeletal vibrations of the benzopyran core[4].
Ester / Lactone C-O stretch1300 - 11001300 - 1100Multiple overlapping bands from the ester, lactone, and acid C-O single bonds.

Workflow Visualization

FTIR_Workflow Start 3-Carbethoxy-6-carboxycoumarin Solid Powder Sample ATR_Path Method A: ATR-FTIR (Diamond Crystal) Start->ATR_Path KBr_Path Method B: Transmission (KBr Pellet) Start->KBr_Path ATR_Prep Direct Application Apply 75 psi Pressure ATR_Path->ATR_Prep KBr_Prep Micronize to <2 µm Press at 10 Tons KBr_Path->KBr_Prep Scan FTIR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR_Prep->Scan KBr_Prep->Scan Carbonyl_Region Carbonyl Deconvolution (1650 - 1780 cm⁻¹) Scan->Carbonyl_Region Lactone Lactone C=O (~1750 cm⁻¹) Carbonyl_Region->Lactone Ester Ester C=O (~1730 cm⁻¹) Carbonyl_Region->Ester Acid Carboxylic Acid C=O (~1680 cm⁻¹) Carbonyl_Region->Acid

Fig 1: Comparative FTIR analytical workflow and carbonyl resolution logic for 3-Carbethoxy-6-carboxycoumarin.

References

  • Kintek Solution - What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Available at:[Link]

  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at: [Link]

  • MDPI - Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts - 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

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